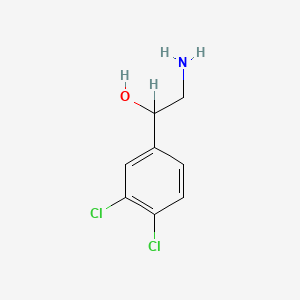

alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol

Übersicht

Beschreibung

Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol is a compound of interest in various chemical syntheses and research areas. It features a core structure that allows for diverse chemical reactions and modifications, leading to its utility in the synthesis of various chemical products and potential applications in materials science, pharmaceuticals, and organic chemistry.

Synthesis Analysis

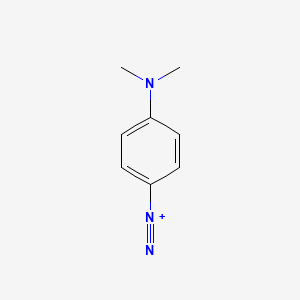

The synthesis of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol and similar compounds involves several key strategies, including enantioselective aminomethylation processes. For instance, a study demonstrated the enantioselective three-component reaction of α-diazo ketones with alcohols and 1,3,5-triazines, facilitated by rhodium/chiral phosphoric acid cooperative catalysis, as an efficient method for introducing aminomethyl groups to organic molecules (Che et al., 2020). This process underscores the importance of dual hydrogen bonding for electrophile-based enantiocontrol in the synthesis.

Molecular Structure Analysis

Understanding the molecular structure of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol involves examining its conformational stability, electronic distribution, and potential for intermolecular interactions. The molecular assembly and nucleation of structurally related compounds, like para-amino benzoic acid (PABA) from ethanolic solutions, provide insights into the preferences for certain crystal forms over others and the role of hydrogen-bonded dimers in solution stability and self-assembly (Toroz et al., 2015).

Wissenschaftliche Forschungsanwendungen

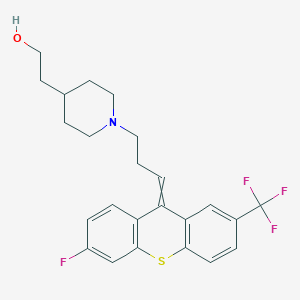

GABA(A) Receptor Studies

Research on gamma-Aminobutyric acid A (GABA(A)) receptors, which are critical for mediating the behavioral actions of alcohol, might offer insights into the neurological or pharmacological roles of related chemicals, including alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol. Studies have shown that the subunit composition of GABA(A) receptors determines their pharmacology, indicating that specific behavioral sensitivities to substances like ethanol may depend on which subunits are present (Boehm et al., 2004).

Aziridinium Intermediates in Chemical Synthesis

The rearrangement of beta-amino alcohols via aziridinium intermediates is a significant area of research. This process involves the activation of the hydroxy group followed by the addition of nucleophiles, which could be relevant to understanding the reactivity and potential applications of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol in synthetic chemistry (Métro et al., 2010).

Alcohol and GABAA Receptor Subtypes

Research into GABAA receptor subtypes has highlighted their role in mediating the effects of alcohol, providing a basis for developing drugs targeting specific receptor subtypes to alter behavioral actions of ethanol. This area of research could inform the development of therapies using compounds that affect similar pathways or receptors (Olsen et al., 2007).

Biomedical Applications of Polymeric Compounds

The synthesis, physiochemical properties, and biomedical applications of homo-poly amino acids like poly-alpha-glutamic acid and poly-alpha-lysine offer insights into the potential medical and biotechnological applications of related compounds. These materials are notable for their solubility, biodegradability, and non-toxicity, suggesting that similar chemical compounds could have applications in drug delivery, tissue engineering, and other biomedical fields (Shih et al., 2004).

Chemical and Biochemical Properties of Acrylamide

Research on the chemistry, biochemistry, and safety of acrylamide, a compound used industrially and found in food, underscores the importance of understanding the molecular basis of chemical toxicity and its implications for human health. Such studies highlight the critical need for comprehensive research on the effects of chemicals on biological systems, which could be relevant for assessing the safety and applications of alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol and related compounds (Friedman, 2003).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Alpha-(Aminomethyl)-3,4-dichlorobenzyl alcohol, also known as 2-amino-1-(3,4-dichlorophenyl)ethanol, is an organic compound that belongs to the class of alkanolamines . Alkanolamines are organic compounds that contain both hydroxyl (−OH) and amino (−NH2, −NHR, and −NR2) functional groups on an alkane backbone Alkanolamines are known to interact with various biological targets due to their dual functionality .

Mode of Action

Alkanolamines, in general, are known to undergo various reactions due to their dual functionality . They can react with aldehydes to form imines or Schiff bases . These reactions can lead to various downstream effects, depending on the specific alkanolamine and the environmental conditions .

Biochemical Pathways

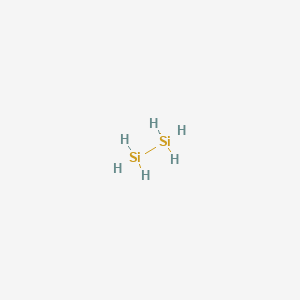

Alkanolamines can participate in various biochemical processes due to their dual functionality . For example, they can be involved in the synthesis of α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle . They can also react with epoxides to generate 2-aminoalcohols, which are important intermediates in various synthetic processes .

Pharmacokinetics

The pharmacokinetic properties of a compound are influenced by its chemical structure and the presence of functional groups . For example, compounds that bind to alpha-1-acid glycoprotein (AAG), a major plasma protein, can exhibit high affinity and low capacity properties . This can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .

Result of Action

Alkanolamines can have various effects at the molecular and cellular level due to their dual functionality . For example, they can participate in various reactions, leading to the formation of different products . These products can have various effects, depending on the specific alkanolamine and the environmental conditions .

Eigenschaften

IUPAC Name |

2-amino-1-(3,4-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFHLYIMFOUYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3672-26-2 (hydrochloride) | |

| Record name | 3,4-Dichlorophenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90957054 | |

| Record name | 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3567-82-6 | |

| Record name | α-(Aminomethyl)-3,4-dichlorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3567-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichlorophenylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(3,4-dichlorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90957054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(aminomethyl)-3,4-dichlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadec-18-en-13-ol](/img/structure/B1205500.png)

![2-[2-(2-Oxo-benzothiazol-3-yl)-acetylamino]-benzoic acid](/img/structure/B1205505.png)

![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1205506.png)